molecular formula C27H30O16 B2490284 beta-D-Glucopyranosiduronic acid, 6-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl CAS No. 1146045-40-0

beta-D-Glucopyranosiduronic acid, 6-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl

Cat. No. B2490284
CAS RN: 1146045-40-0
M. Wt: 610.521
InChI Key: MDDBSSGOTHSUNV-OXQGDRLWSA-N
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Description

Beta-D-Glucopyranosiduronic acid, 6-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl is a useful research compound. Its molecular formula is C27H30O16 and its molecular weight is 610.521. The purity is usually 95%.
BenchChem offers high-quality beta-D-Glucopyranosiduronic acid, 6-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-D-Glucopyranosiduronic acid, 6-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolytic Properties

β-D-Glucopyranosiduronic acid demonstrates significant properties in radiolysis. Research has shown that it can effectively scavenge hydroxyethyl peroxyl radicals, indicating its potential in radiation chemistry and protection (Cai, He, & W. Jilan, 1996). Another study elaborates on its ability to scavenge reducing species, which further supports its use in radiolytic applications (Cai, Zhang, & W. Jilan, 1995).

Crystal Structure Analysis

The crystal structure of related compounds has been studied, providing insights into their molecular configurations. One study on a similar β-D-glucosylflavone isolated from Argemone mexicana Linn. has helped in understanding the structural aspects of these compounds (Anthal et al., 2012).

Synthetic Chemistry

β-D-Glucopyranosiduronic acid and its derivatives are crucial in synthetic chemistry, particularly in the synthesis of complex molecules. For instance, the synthesis of chondroitin sulfate's repeating units involves derivatives of β-D-glucopyranosiduronic acid (Jacquinet, 1990). Another study highlights the stereoselective synthesis of derivatives, indicating the role of β-D-glucopyranosiduronic acid in stereochemical control in organic synthesis (O'Brien et al., 2007).

Hydrolysis Studies

The compound's behavior in hydrolysis reactions has been a subject of study, providing insights into its chemical behavior and potential applications in enzymatic processes or chemical synthesis (Saunders & Timell, 1968).

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-yl]oxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O17/c28-7-14-16(31)18(33)21(36)27(42-14)43-23-13(41-26-22(37)19(34)20(35)24(44-26)25(38)39)6-12-15(17(23)32)10(30)5-11(40-12)8-1-3-9(29)4-2-8/h1-6,14,16,18-22,24,26-29,31-37H,7H2,(H,38,39)/t14-,16-,18+,19+,20+,21-,22-,24+,26-,27+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRZURIAJNIXTC-GNWJNHLCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Glucopyranosiduronic acid, 6-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl

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